

Application Notes and Protocols for Ex Vivo Human Eyelash Follicle Organ Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristoyl Pentapeptide-16*

Cat. No.: *B1575535*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ex vivo organ culture of human eyelash follicles is a powerful tool for studying the biology of eyelash growth, pigmentation, and the effects of pharmacological agents. This model maintains the three-dimensional structure of the follicle and the complex interactions between its different cell types, offering a physiologically relevant system for research and preclinical studies. These application notes provide detailed protocols for the isolation, culture, and analysis of human eyelash follicles ex vivo.

Experimental Protocols

Protocol 1: Isolation of Human Eyelash Follicles

This protocol details the microdissection of individual eyelash follicles from human eyelid tissue.

Materials:

- Fresh human eyelid tissue obtained from surgical procedures (e.g., blepharoplasty)
- Williams E medium, supplemented (see Table 2 for composition)
- Stereomicroscope

- Sterile Petri dishes
- Fine-tipped sterile forceps (e.g., Dumont #5)
- Sterile micro-scissors or scalpel blades (No. 11)
- Sterile disposable transfer pipettes
- 70% ethanol for surface sterilization

Procedure:

- **Tissue Preparation:**
 - Immediately place the fresh eyelid tissue in a sterile Petri dish containing ice-cold supplemented Williams E medium.
 - Under a stereomicroscope, carefully remove excess fatty and connective tissue from the dermis to expose the eyelash follicle bulbs.
- **Follicle Microdissection:**
 - Identify individual anagen (growing phase) eyelash follicles. These are characterized by a larger, pigmented bulb.
 - Using fine-tipped forceps to gently hold the surrounding tissue, use micro-scissors or a scalpel blade to carefully cut the follicle at the level of the dermo-subcutaneous fat interface.^[1]
 - Intact follicles can then be gently removed from the surrounding tissue using forceps.^[1]
 - Place the isolated follicles in a new Petri dish containing fresh, supplemented Williams E medium.
- **Follicle Selection:**
 - Examine each isolated follicle under the stereomicroscope to ensure it is intact and in the anagen phase.

- Select follicles of a similar anagen stage for culture to ensure consistency in experimental results.[\[2\]](#)

Protocol 2: Ex Vivo Organ Culture of Human Eyelash Follicles

This protocol describes the maintenance of isolated eyelash follicles in culture.

Materials:

- Isolated human eyelash follicles
- 24-well suspension culture plates
- Supplemented Williams E medium (see Table 2)
- Incubator (37°C, 5% CO2)
- Inverted microscope

Procedure:

• Plating:

- Place one isolated eyelash follicle into each well of a 24-well suspension culture plate.
- Add 1 mL of pre-warmed, supplemented Williams E medium to each well.
- Ensure the follicles are free-floating in the medium to maintain their three-dimensional structure.[\[3\]](#)

• Incubation:

- Place the culture plate in a humidified incubator at 37°C with 5% CO2.
- Culture the follicles for up to 7 days, or as required by the specific experimental design.

• Medium Change:

- Change the culture medium every 2-3 days by carefully aspirating the old medium and replacing it with fresh, pre-warmed medium.

Protocol 3: Measurement of Eyelash Growth

This protocol outlines the method for quantifying eyelash elongation in culture.

Materials:

- Cultured eyelash follicles
- Inverted microscope with a calibrated eyepiece reticle or imaging software
- Digital camera

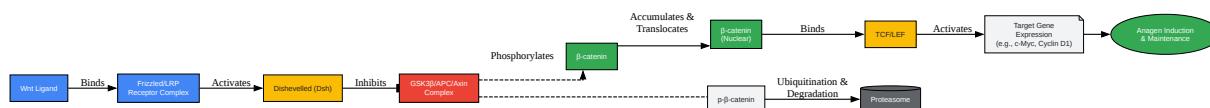
Procedure:

- Image Acquisition:
 - At designated time points (e.g., day 0, 3, 5, 7), capture digital images of each follicle using an inverted microscope.
 - Ensure the entire length of the follicle is visible in the image.
- Length Measurement:
 - Using the calibrated eyepiece reticle or image analysis software, measure the length of the hair shaft from the base of the bulb to the tip of the lash.
 - Record the measurements for each follicle at each time point.
- Data Analysis:
 - Calculate the daily growth rate for each follicle.
 - Compare the growth rates between different experimental groups.

Data Presentation

Table 1: Quantitative Data on Ex Vivo Eyelash Follicle Growth

Parameter	Value	Reference
Average Daily Growth Rate	0.12 ± 0.05 mm/day	[4]
Anagen Phase Duration	34 ± 9 days	[5]
Total Cycle Duration	90 ± 5 days	[5]

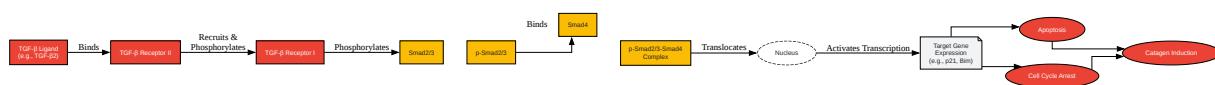

Table 2: Composition of Supplemented Williams E Medium for Eyelash Follicle Culture

Component	Final Concentration
L-Glutamine	2 mM
Insulin	10 µg/mL
Hydrocortisone	10 ng/mL
Penicillin/Streptomycin	100 U/mL / 100 µg/mL

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway in Anagen Induction

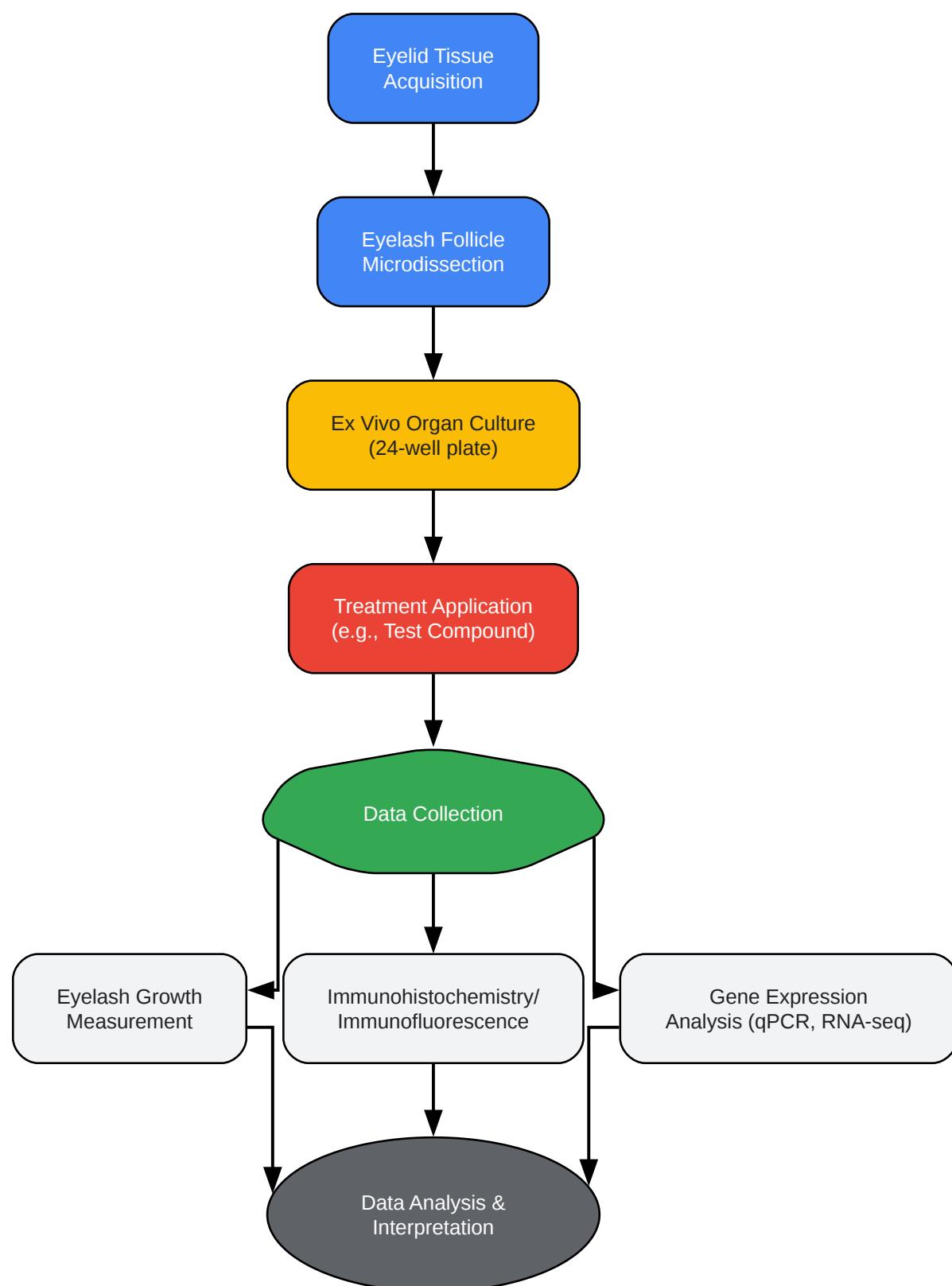
The Wnt/β-catenin pathway is crucial for the initiation and maintenance of the anagen (growth) phase of the hair follicle cycle.[6] Activation of this pathway in the dermal papilla is a key step in promoting hair growth.[7]



[Click to download full resolution via product page](#)

Caption: Wnt/β-catenin signaling pathway in anagen induction.

TGF-β Signaling Pathway in Catagen Induction


Transforming Growth Factor-beta (TGF-β) signaling plays a critical role in the transition of the hair follicle from the anagen to the catagen (regression) phase. TGF-β2, in particular, has been shown to be a key inducer of catagen.[5]

[Click to download full resolution via product page](#)

Caption: TGF-β signaling pathway in catagen induction.

Experimental Workflow for Ex Vivo Eyelash Follicle Culture

The following diagram illustrates the overall workflow for conducting experiments using the ex vivo human eyelash follicle organ culture model.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ex vivo eyelash follicle culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human hair growth ex vivo is correlated with in vivo hair growth: selective categorization of hair follicles for more reliable hair follicle organ culture - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organ culture of human hair follicles in serum-free medium - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Hairy tale of signaling in hair follicle development and cycling - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling in Skin Development, Homeostasis, and Disease - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Involvement of transforming growth factor-beta2 in catagen induction during the human hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ex Vivo Human Eyelash Follicle Organ Culture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1575535#ex-vivo-human-eyelash-follicle-organ-culture-methodology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com